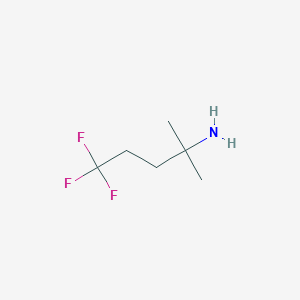

5,5,5-Trifluoro-2-methylpentan-2-amine

Description

5,5,5-Trifluoro-2-methylpentan-2-amine is a fluorinated secondary amine featuring a pentane backbone with a methyl group and an amine moiety at the C2 position, along with three fluorine atoms at the terminal C5 carbon. This structural arrangement confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C6H12F3N |

|---|---|

Molecular Weight |

155.16 g/mol |

IUPAC Name |

5,5,5-trifluoro-2-methylpentan-2-amine |

InChI |

InChI=1S/C6H12F3N/c1-5(2,10)3-4-6(7,8)9/h3-4,10H2,1-2H3 |

InChI Key |

SGBXFPDLALERHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Dynamic Kinetic Resolution Approach via Amino Acid Derivatives

One advanced preparation method involves the synthesis of amino acid derivatives related to 5,5,5-trifluoropentanoic acid, which can be transformed into the target amine. A notable approach reported involves the dynamic kinetic resolution of racemic mixtures to obtain enantiomerically pure (S)-2-amino-5,5,5-trifluoropentanoic acid, which can be further derivatized to amines.

- The method uses a chiral ligand to achieve high diastereoselectivity and yield.

- The process is scalable to approximately 20 g with operational convenience.

- The chiral ligand is recyclable, enhancing the method's sustainability.

- Alkylation procedures on a smaller scale (~1 g) have also been demonstrated but are less practical for scale-up.

This approach is advantageous for producing optically active amines with high purity, suitable for pharmaceutical applications.

| Step | Description | Key Reagents/Conditions | Scale | Yield/Notes |

|---|---|---|---|---|

| 1 | Dynamic kinetic resolution of racemic amino acid | Chiral ligand (R-configured), base | ~20 g | High diastereoselectivity |

| 2 | Alkylation to form amine derivative | Alkyl halides, base | ~1 g | Good yield but less scalable |

| 3 | Ligand recycling and purification | Standard workup | - | Sustainable and practical |

Multi-Step Synthesis from 2-Trifluoromethyl Benzaldehyde Derivatives

Another reported method involves a multi-step synthetic route starting from 2-trifluoromethylbenzaldehyde , which undergoes sequential transformations to yield trifluoromethyl-substituted amines structurally related to 5,5,5-trifluoro-2-methylpentan-2-amine.

The key steps include:

- Reduction of 2-trifluoromethylbenzaldehyde to 2-trifluoromethylbenzyl alcohol using sodium borohydride in aqueous solution.

- Chlorination of the benzyl alcohol with thionyl chloride to form 2-trifluoromethylbenzyl chloride.

- Nitration of the benzyl chloride with nitric acid in sulfuric acid to introduce a nitro group.

- Catalytic hydrogenation of the nitro compound to yield the corresponding amine.

This method emphasizes:

- Use of readily available and inexpensive starting materials.

- Simple and operable reaction conditions suitable for industrial scale-up.

- High product yield and purity.

- Safety considerations due to the use of strong acids and reducing agents.

While this route is more classical and involves aromatic intermediates, it provides an accessible pathway to trifluoromethylated amines, which can be further modified to the target compound.

| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Reduction | Sodium borohydride in water | 2-Trifluoromethylbenzyl alcohol | Mild, efficient |

| 2 | Chlorination | Thionyl chloride | 2-Trifluoromethylbenzyl chloride | Requires careful handling |

| 3 | Nitration | Nitric acid, sulfuric acid | 2-Chloromethyl-5-nitrobenzotrifluoride | Exothermic, controlled addition |

| 4 | Hydrogenation | Catalyst (e.g., Pd/C), H2 gas | 2-Methyl-5-amidobenzotrifluoride | High yield, clean reduction |

Comparative Analysis of Preparation Methods

| Feature | Dynamic Kinetic Resolution (DKR) Approach | Multi-Step Benzaldehyde Route | Aminoquinoline-Related Methods |

|---|---|---|---|

| Starting Material | Racemic trifluoropentanoic acid derivatives | 2-Trifluoromethylbenzaldehyde | Protected amine derivatives |

| Scalability | Up to ~20 g scale | Industrially feasible | Laboratory scale |

| Stereoselectivity | High (chiral ligand-mediated) | Not stereoselective | Dependent on substrate |

| Complexity | Moderate (requires chiral catalysts) | Multi-step with hazardous reagents | Moderate |

| Yield | High | High | Moderate to high |

| Safety and Environmental Impact | Ligand recycling improves sustainability | Use of strong acids and reducing agents | Mild conditions, less hazardous |

| Industrial Applicability | Suitable for pharmaceutical synthesis | Suitable for large-scale production | More suited for research and development |

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-2-methylpentan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce various amine derivatives .

Scientific Research Applications

5,5,5-Trifluoro-2-methylpentan-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5,5,5-Trifluoro-2-methylpentan-2-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

5,5,5-Trifluoro-2-phenylpentan-2-amine

Structural Differences : The phenyl group at C2 replaces the methyl group in the target compound.

Key Data :

5,5-Difluoropentan-2-amine

Structural Differences : Contains two fluorine atoms at C5 instead of three.

Key Data :

[5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine

Structural Differences : Features a furan ring with a trifluoromethyl group at C2 and a methylamine substituent at C3.

Key Data :

- Molecular formula: C₇H₈F₃NO

- Molecular weight: 179.14 g/mol

Implications : - The aromatic furan ring introduces conjugation and electron-withdrawing effects, altering reactivity compared to aliphatic amines.

- The trifluoromethyl group on the ring enhances thermal stability and resistance to metabolic degradation.

4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentan

Structural Differences: Contains an isopropylimino group at C2 and a trifluoromethyl group at C4. Key Data:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.